molecular formula C15H16O B1498740 4-(3,4-Dimethylphenyl)benzyl alcohol CAS No. 885963-84-8

4-(3,4-Dimethylphenyl)benzyl alcohol

Cat. No.: B1498740
CAS No.: 885963-84-8
M. Wt: 212.29 g/mol
InChI Key: QKLUCQIOHHUAMH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)benzyl alcohol is a substituted benzyl alcohol derivative featuring a benzyl alcohol moiety attached to a 3,4-dimethylphenyl group. Benzyl alcohol derivatives are widely used in pharmaceuticals, organic synthesis, and materials science due to their versatile reactivity and functional group compatibility .

Properties

CAS No.

885963-84-8

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

[4-(3,4-dimethylphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-9,16H,10H2,1-2H3

InChI Key

QKLUCQIOHHUAMH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical benzyl alcohol derivatives and their substituent effects:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
4-Hydroxybenzyl alcohol 623-05-2 C₇H₈O₂ -OH at para position Antioxidant, pharmaceutical intermediate
4-Methoxybenzyl alcohol 105-13-5 C₈H₁₀O₂ -OCH₃ at para position Solvent, synthetic intermediate
3,4-Dimethylbenzyl alcohol 6966-10-5 C₉H₁₂O -CH₃ at 3,4 positions Organic synthesis, fragrance component
Veratryl alcohol (3,4-DMBA) 93-03-8 C₉H₁₂O₃ -OCH₃ at 3,4 positions Lignin degradation, redox mediator
3,5-di-tert-Butyl-4-hydroxybenzyl alcohol 88-26-6 C₁₅H₂₄O₂ -OH and bulky tert-butyl groups Antioxidant (e.g., Ionox 100)
4-(Trifluoromethyl)benzyl alcohol 349-95-1 C₈H₇F₃O -CF₃ at para position Fluorinated drug precursor

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy (-OCH₃) and hydroxy (-OH) groups (e.g., 4-Methoxybenzyl alcohol and 4-Hydroxybenzyl alcohol) enhance solubility in polar solvents due to hydrogen bonding .
  • Trifluoromethyl (-CF₃) groups (e.g., 4-(Trifluoromethyl)benzyl alcohol) increase lipophilicity and metabolic stability, making them valuable in medicinal chemistry .

Steric Effects :

  • Bulky substituents like tert-butyl (e.g., 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol) hinder molecular rotation, improving thermal stability in polymer applications .
  • 3,4-Dimethyl groups (as in 3,4-Dimethylbenzyl alcohol) may reduce reactivity in electrophilic substitution due to steric shielding .

Oxidative Reactivity: Veratryl alcohol (3,4-DMBA) is oxidized to veratraldehyde in ligninolytic systems, a reaction catalyzed by peroxidases . 4-Hydroxybenzyl alcohol exhibits antioxidant activity by scavenging free radicals, a property exploited in neuroprotective therapies .

Pharmaceutical Relevance

  • 4-Hydroxybenzyl alcohol is isolated from Gastrodia elata and demonstrates neuroprotective effects by inhibiting oxidative stress .
  • 4-Methoxybenzyl alcohol serves as a chiral auxiliary in asymmetric synthesis, though its use is restricted in food-contact applications due to toxicity concerns .

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